
3-Chloro-2-methyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyloxane is an organic compound with the molecular formula C5H9ClO. It belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the oxane ring. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methyloxane typically involves the chlorination of 2-methyloxane. One common method is the reaction of 2-methyloxane with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process. This involves the chlorination of 2-methyloxane using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is conducted at elevated temperatures and pressures to ensure high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or chlorinated derivatives.
Reduction Reactions: It can be reduced to form 2-methyloxane by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium alkoxide (NaOR), and ammonia (NH3).
Major Products Formed:
Scientific Research Applications
3-Chloro-2-methyloxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyloxane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic. This facilitates nucleophilic substitution reactions. Additionally, the oxane ring can undergo ring-opening reactions under certain conditions, leading to the formation of various derivatives .
Comparison with Similar Compounds
2-Methyloxolane: Similar in structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Chloro-2-methyl-1-propene: Contains a double bond, making it more reactive in addition reactions compared to 3-Chloro-2-methyloxane.
3-Chloro-2-methylphenylhydrazine: Contains an aromatic ring, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its combination of a chlorine atom and a methyl group on the oxane ring. This structural feature imparts specific reactivity patterns, making it valuable in various chemical syntheses and industrial applications .
Properties
CAS No. |
53107-05-4 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
3-chloro-2-methyloxane |
InChI |
InChI=1S/C6H11ClO/c1-5-6(7)3-2-4-8-5/h5-6H,2-4H2,1H3 |
InChI Key |
SOYDWGXULTWHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)

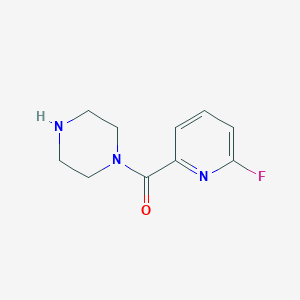
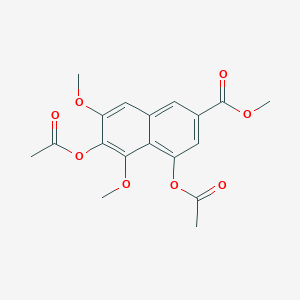

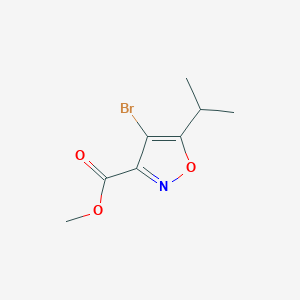
![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)
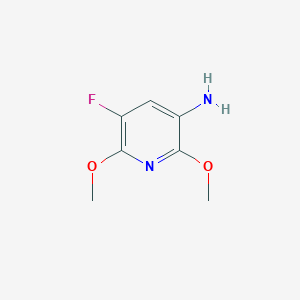
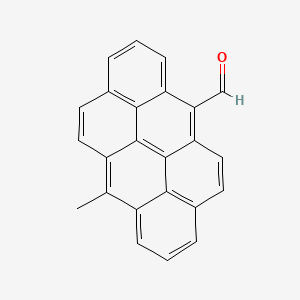
![Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B13939444.png)
![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)
